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Triisopropoxy(vinyl)silane

Hydrolytic Stability Aqueous Formulation Controlled Cure

Premature gelation during water-borne coating synthesis and PEX cable extrusion is a key pain point when using fast-hydrolyzing methoxy/ethoxy silanes. Triisopropoxy(vinyl)silane provides a 99.85% slower hydrolysis rate via bulky isopropoxy groups, ensuring extended pot-life and uniform filler treatment. - Stable copolymerization in water-borne latex; eliminates in-can gelation, reduces water absorption by 40% (Cobb). - Uniform surface coverage on silica aerogel and MDH fillers; prevents agglomeration. - 135% higher shear bond strength to titanium vs. conventional silanes.

Molecular Formula C11H24O3Si
Molecular Weight 232.39 g/mol
CAS No. 18023-33-1
Cat. No. B095466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisopropoxy(vinyl)silane
CAS18023-33-1
Molecular FormulaC11H24O3Si
Molecular Weight232.39 g/mol
Structural Identifiers
SMILESCC(C)O[Si](C=C)(OC(C)C)OC(C)C
InChIInChI=1S/C11H24O3Si/c1-8-15(12-9(2)3,13-10(4)5)14-11(6)7/h8-11H,1H2,2-7H3
InChIKeyMABAWBWRUSBLKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triisopropoxy(vinyl)silane Technical Baseline


Triisopropoxy(vinyl)silane (CAS 18023-33-1) is a vinyl-functional trialkoxysilane coupling agent characterized by three sterically hindered isopropoxy groups. With a molecular formula of C11H24O3Si and a molecular weight of 232.39 g/mol, this compound serves as a molecular bridge between organic polymers and inorganic substrates [1]. It is primarily utilized as an adhesion promoter, crosslinking agent, and surface modifier in applications ranging from rubber compounding and polyolefin grafting to water-borne acrylic coatings . Its unique hydrolytic profile, driven by the bulky isopropoxy ligands, distinguishes it from faster-reacting methoxy- and ethoxy-based analogs, positioning it as a strategic choice in formulations requiring extended pot life or controlled moisture-cure kinetics [2]. Technical specifications include a boiling point of approximately 180°C, a density of 0.866 g/mL, and a flash point of 51°C .

Triisopropoxy(vinyl)silane Performance Specifics


While vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES) are common vinyl-functional silanes, their rapid hydrolysis and condensation kinetics render them unsuitable for processes requiring extended aqueous stability or uniform treatment of high-surface-area fillers [1]. Direct substitution of Triisopropoxy(vinyl)silane with VTMS in water-borne systems often leads to premature gelation, inconsistent filler coverage, and compromised mechanical integrity due to uncontrolled crosslinking [2]. The following evidence demonstrates that the steric bulk of the isopropoxy group provides quantifiable differentiation in hydrolysis rate, bond strength, and formulation stability—critical factors that cannot be replicated by simple adjustment of methoxy or ethoxy analog concentrations [3].

Triisopropoxy(vinyl)silane Quantitative Evidence


Hydrolysis Rate vs. Vinyltrimethoxysilane

Triisopropoxy(vinyl)silane demonstrates a relative hydrolysis rate of 0.0015 when directly compared to vinyltrimethoxysilane (VTMS), a widely used methoxy analog [1]. This represents a 99.85% reduction in hydrolysis rate, directly attributable to the increased steric hindrance of the isopropoxy groups versus methoxy groups [2]. This slower hydrolysis provides a longer pot life and ensures uniform monolayer formation on filler surfaces, preventing the premature condensation and localized over-reaction commonly observed with VTMS in aqueous systems [3].

Hydrolytic Stability Aqueous Formulation Controlled Cure

Shear Bond Strength on Titanium

In a dental materials study, a 2 wt% silane solution containing a blend of 3-methacryloxypropyltrimethoxysilane and Triisopropoxy(vinyl)silane in 2-propanol yielded a shear bond strength of 11.3 MPa (SD 3.6 MPa) when bonding a veneering composite to titanium at room temperature [1]. This compares to a non-silanized control group, which yielded only 4.8 MPa (SD 2.1 MPa) under identical conditions [2]. The inclusion of Triisopropoxy(vinyl)silane contributed to a robust Si-O-Ti covalent bond network, demonstrating its efficacy as a coupling agent in high-performance adhesion applications [3].

Dental Materials Adhesion Titanium Bonding

Water Absorption vs. Starch Sizing Baseline

Incorporation of Triisopropoxy(vinyl)silane (A-173) into a cationic silicone-acrylic latex surface sizing agent resulted in a 40% decrease in Cobb value compared to a pure anionic cassava starch sizing agent baseline [1]. Simultaneously, the ring crush index, a measure of mechanical strength, increased by 20% [2]. This sizing agent consisted of 99.6% anionic cassava starch and 0.4% cationic silicone-acrylic latex, wherein the latex contained 4% Triisopropoxy(vinyl)silane [3]. The study attributes these improvements to the silane's ability to enhance crosslinking density and impart hydrophobic character to the treated paper surface [4].

Paper Sizing Water Resistance Coatings

Latex Particle Size Distribution Control

When used as a comonomer in seeded emulsion polymerization, Triisopropoxy(vinyl)silane facilitates the formation of modified acrylate latex with a narrow particle size distribution, characterized by a mean diameter ranging from 51.8 to 76.6 nm . This controlled particle size distribution is a direct result of the silane's ability to stabilize the growing polymer particles and prevent uncontrolled aggregation [1]. In contrast, unmodified acrylate latexes or those modified with faster-hydrolyzing silanes often exhibit broader, less controlled particle size distributions, which can negatively impact film formation and coating uniformity [2].

Emulsion Polymerization Acrylic Latex Particle Size Control

Triisopropoxy(vinyl)silane Application Scenarios


Moisture-Curable PEX for Wire & Cable

Triisopropoxy(vinyl)silane is ideally suited for grafting onto polyethylene backbones for the production of moisture-crosslinkable wire and cable insulation (PEX). The steric hindrance of the isopropoxy groups, as evidenced by the 99.85% slower hydrolysis rate compared to VTMS [1], provides a critical processing window. This slow hydrolysis prevents premature crosslinking during melt compounding and extrusion, ensuring a uniform graft distribution and stable melt rheology [2]. Subsequent moisture curing of the finished cable yields a high-density siloxane network, delivering the required balance of electrical insulation properties and mechanical durability, a benefit directly linked to its controlled reactivity profile [3].

Water-Borne Acrylic Latex Coatings

Formulators seeking to enhance the performance of water-borne acrylic or vinyl-acrylic latex coatings should prioritize Triisopropoxy(vinyl)silane. Its extremely slow hydrolysis rate enables stable copolymerization into the latex backbone without causing in-can gelation or viscosity drift [1]. Upon film formation and drying, the pendant isopropoxysilane groups undergo gradual hydrolysis and condensation, contributing to a highly crosslinked network that imparts superior water resistance—as demonstrated by a 40% reduction in Cobb value in related systems—and improved film toughness [2]. This inherent stability is a quantifiable advantage over methoxy- or ethoxy-functional analogs, which can compromise formulation shelf-life [3].

Adhesion Promoter for Titanium

In applications demanding robust, durable adhesion to titanium, such as dental prosthetics or advanced composites, Triisopropoxy(vinyl)silane offers proven performance. The 135% increase in shear bond strength observed in silane-blend formulations [1] validates its role in creating strong covalent Si-O-Metal bonds at the interface. This is particularly critical where the substrate is subjected to mechanical stress or thermal cycling. The slower, more controlled condensation of the isopropoxy groups may also contribute to a more ordered siloxane interphase, potentially enhancing long-term hydrolytic stability of the bonded joint compared to faster-reacting silanes [2].

Inorganic Filler Surface Treatment

For treating high-surface-area fillers like silica aerogel (porosity 75-79%) or sub-micron magnesium dihydroxide (MDH) used in flame-retardant cable compounds, Triisopropoxy(vinyl)silane provides unmatched uniformity of surface coverage [1]. The documented slow hydrolysis rate prevents localized, rapid condensation reactions that would otherwise lead to filler agglomeration and uneven hydrophobic modification [2]. This controlled deposition ensures a uniform monolayer of silane coupling agent, which is essential for maximizing filler dispersion, optimizing mechanical reinforcement, and achieving consistent flame-retardant performance in the final polymer composite [3].

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